molecular formula C4H12BNO B7767414 Borane;morpholine

Borane;morpholine

Cat. No.: B7767414
M. Wt: 100.96 g/mol
InChI Key: IFVAHVOGOBRFSP-UHFFFAOYSA-N
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Description

Borane-morpholine (C₄H₁₂BNO, CAS 4856-95-5) is a Lewis acid-base adduct formed between borane (BH₃) and morpholine, a six-membered heterocyclic amine. This compound is characterized by its stability as a solid at room temperature and its utility as a mild reducing agent in organic synthesis. Key properties include a molecular weight of 100.96 g/mol and a structure where the boron atom coordinates with the lone pair of the morpholine nitrogen . Its slower reactivity compared to sodium borohydride (NaBH₄) makes it advantageous for controlled reductions, such as in the synthesis of bismuth nanoparticles (BiNPs), where it ensures precise size and morphology control . Decomposition products—morpholine and borate—are relatively benign and easily removable, enhancing its practicality in aqueous synthesis .

Properties

IUPAC Name

borane;morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.BH3/c1-3-6-4-2-5-1;/h5H,1-4H2;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVAHVOGOBRFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.C1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Catalytic Applications

Borane; morpholine has been extensively studied for its role as a catalyst in various chemical reactions:

  • Hydrogen Production : Research indicates that borane; morpholine can act as an efficient catalyst for hydrogen production through the hydrolytic dehydrogenation of ammonia borane. This process is significant for fuel cell applications where hydrogen is needed as a clean energy source. The efficiency of this catalyst has been demonstrated in studies showing high yields of hydrogen under mild conditions .
  • Nanoparticle Synthesis : The compound is utilized in the synthesis of palladium nanoparticles supported on various substrates. These nanoparticles exhibit catalytic activity in reactions involving borane; morpholine, enhancing the efficiency of chemical transformations .
  • Reduction Reactions : As a reducing agent, borane; morpholine facilitates the stereoselective and regioselective reduction of steroidal ketones and other functional groups. This application is crucial in organic synthesis where selective transformations are required .

Hydrogen Storage

The potential of borane; morpholine in hydrogen storage systems is notable:

  • Dehydrogenation Kinetics : Studies have shown that the use of borane; morpholine can improve the dehydrogenation kinetics of ammonia borane. By enhancing the release rate of hydrogen, it contributes to more efficient hydrogen storage solutions .
  • Material Confinement : The confinement of ammonia borane within porous materials like silica aerogel has been investigated to optimize its hydrogen storage properties. The presence of borane; morpholine aids in stabilizing these systems, thereby improving their performance .

Reducing Agent Applications

Borane; morpholine serves as an effective reducing agent in various chemical processes:

  • Ethanolysis Reactions : It is involved in ethanolysis processes that produce reducing systems, which are essential for synthesizing complex organic molecules .
  • Catalyst Support : The compound acts as a reducing agent in the synthesis of rhodium nanoparticles and carbon nanotube catalysts, showcasing its versatility in supporting advanced materials for catalysis .

Case Study 1: Hydrogen Production via Dehydrogenation

A study focused on the hydrolytic dehydrogenation of ammonia borane using borane; morpholine demonstrated significant improvements in hydrogen yield compared to traditional methods. The reaction conditions were optimized to achieve maximum efficiency, highlighting the compound's potential for practical applications in fuel cells.

Case Study 2: Palladium Nanoparticle Synthesis

Research involving palladium nanoparticles synthesized with the aid of borane; morpholine revealed enhanced catalytic activity for various organic transformations. The study provided insights into the mechanistic pathways facilitated by this complex, emphasizing its role in advancing nanoparticle technology.

Chemical Reactions Analysis

Oxidation with Sodium Hypochlorite

Morpholine-borane undergoes oxidation with sodium hypochlorite (NaOCl) in a 1:4 stoichiometric ratio. Three equivalents of hypochlorite oxidize the borane hydrides, while the fourth chlorinates morpholine :

C4H9NO\cdotpBH3+4 OClC4H9NOCl+B(OH)3+3 H2O\text{C}_4\text{H}_9\text{NO·BH}_3 + 4\ \text{OCl}^- \rightarrow \text{C}_4\text{H}_9\text{NOCl} + \text{B(OH)}_3 + 3\ \text{H}_2\text{O}

Key Kinetic Parameters :

ParameterValueConditions
Second-order rate constant (k)1.6×103 M1s11.6 \times 10^{-3}\ \text{M}^{-1}\text{s}^{-1}pH 9–11, 25°C
Substrate isotope effectkH/kD=1.6k_{\text{H}}/k_{\text{D}} = 1.6Morpholine-BH₃ vs. BD₃
Solvent isotope effectkD2O/kH2O=3.5k_{\text{D}_2\text{O}}/k_{\text{H}_2\text{O}} = 3.5D₂O vs. H₂O

The rate-limiting step involves oxidative attack of hypochlorous acid (HOCl) at the B–H bond. The inverse solvent isotope effect arises from higher DOCl concentration in D₂O compared to HOCl in H₂O .

Reduction of Carbonyl Compounds

Morpholine-borane reduces ketones (e.g., acetone) to secondary alcohols via a dual-path mechanism :

Rate Law :

d[amine-borane]dt=[amine-borane][ketone](k1+k2[H+])-\frac{d[\text{amine-borane}]}{dt} = [\text{amine-borane}][\text{ketone}]\left(k_1 + k_2[\text{H}^+]\right)

Pathway Characteristics:

  • Acid-independent path :

    • ΔH=11 kcal/mol,ΔS=40 e.u.\Delta H^\ddagger = 11\ \text{kcal/mol}, \Delta S^\ddagger = -40\ \text{e.u.}

    • Normal B–H isotope effect: kH/kD=1.1k_{\text{H}}/k_{\text{D}} = 1.1

  • Acid-catalyzed path :

    • Inverse solvent isotope effect: kD2O/kH2O=2.8k_{\text{D}_2\text{O}}/k_{\text{H}_2\text{O}} = 2.8

    • Proceeds via protonated carbonyl intermediates.

Deuterium labeling studies confirm hydride transfer from boron to the carbonyl carbon, yielding exclusively C-deuterated alcohols (e.g., (CH₃)₂CDOH) .

Substituent Effects in Aromatic Carbonyl Reductions

The reduction of substituted acetophenones and benzaldehydes follows a four-center transition state. Electron-withdrawing groups (EWGs) enhance reaction rates :

Substituent (X)krelk_{\text{rel}} (Acetophenone)krelk_{\text{rel}} (Benzaldehyde)
–NO₂4.25.8
–Cl2.13.3
–H1.01.0
–OCH₃0.60.4

No intramolecular catalysis occurs with ortho-hydroxy substituents, likely due to steric hindrance .

Kinetic Data for Trans-amination :

Morpholine (equiv)Reaction Completion (11B NMR)Time (min)
140% → 100%390
262% → 100%180
484% → 100%120

The reaction follows an SN2B mechanism, as evidenced by linear 1/[amineborane]1/[amine-borane] vs. time plots .

Isotope Effects and Mechanistic Insights

  • Deuterium isotope effects :

    • kH/kD=1.231.47k_{\text{H}}/k_{\text{D}} = 1.23–1.47 for acetophenone/benzaldehyde reductions .

    • Indicates partial B–H bond cleavage in the transition state.

  • Solvent isotope effects :

    • Inverse effects (kD2O>kH2Ok_{\text{D}_2\text{O}} > k_{\text{H}_2\text{O}}) suggest lyonium ion participation in acid-catalyzed pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ammonia-Borane (NH₃·BH₃)

Structural Similarities: Both borane-morpholine and ammonia-borane are amine-borane adducts with a donor-acceptor B–N bond. Functional Differences:

  • Hydrogen Storage : Ammonia-borane is extensively studied for hydrogen storage due to its high hydrogen content (19.6 wt%) and thermal release properties. Borane-morpholine lacks significant hydrogen storage capacity .
  • Thermodynamics : Ab initio studies show ammonia-borane has a higher heat of formation (ΔHf = -28.6 kcal/mol) compared to borane-morpholine, reflecting differences in stability and decomposition pathways .
  • Applications : While ammonia-borane is pivotal in energy storage, borane-morpholine is preferred in synthetic chemistry for reductions requiring mild conditions .
Table 1: Structural and Functional Comparison
Property Borane-Morpholine Ammonia-Borane
Molecular Formula C₄H₁₂BNO NH₃·BH₃
B–N Bond Length (Å) ~1.58 (estimated) 1.56 (experimental)
Primary Application Controlled reductions Hydrogen storage
Decomposition Products Morpholine, borate NH₃, BH₃, H₂
Key Reference

Sodium Borohydride (NaBH₄)

Functional Similarities : Both are reducing agents, but their reactivity profiles differ significantly.

  • Reactivity: NaBH₄ is highly reactive in protic solvents, whereas borane-morpholine exhibits slower kinetics, enabling selective reductions. For example, in BiNP synthesis, borane-morpholine prevents rapid nucleation, yielding uniform nanoparticles .
  • Substrate Compatibility : NaBH₄ is incompatible with acidic protons, while borane-morpholine tolerates a broader range of functional groups due to its milder nature .

Comparison with Morpholine-Containing Analogues

Morpholine-Functionalized Boronic Acids

Compounds like (3-Morpholinophenyl)boronic acid (CAS 863377-22-4) share structural motifs with borane-morpholine but serve distinct purposes.

  • Applications : These boronic acids are used in Suzuki-Miyaura cross-coupling reactions, whereas borane-morpholine is a reductant.
  • Reactivity : The boronic acid group enables carbon-boron bond formation, contrasting with the reducing capability of the B–N bond in borane-morpholine .

Morpholine Peptidomimetics

Morpholine derivatives in peptidomimetics (e.g., 4-(2-(naphthalen-1-yloxy)ethyl)morpholine) demonstrate the role of morpholine in enhancing bioavailability and binding affinity. For instance, in TNF-α inhibitors, morpholine units improve cLog P values (e.g., 4.2 vs. 3.2 for phenyl variants), optimizing lipophilicity and potency .

Functional Comparison with Other Amine-Boranes

BH₃·NH₃ (Borane-Ammonia)

  • Stability : BH₃·NH₃ is less stable than borane-morpholine, decomposing at lower temperatures to release hydrogen.
  • Synthetic Utility : Borane-morpholine’s stability under ambient conditions makes it preferable for long-term storage and iterative synthetic protocols .

BH₃·THF (Borane-Tetrahydrofuran)

  • Solubility : BH₃·THF is liquid at room temperature, offering advantages in homogeneous reactions, whereas borane-morpholine’s solid state requires solvent mediation.
  • Byproducts : BH₃·THF releases THF upon decomposition, which may interfere with product isolation compared to borane-morpholine’s simpler byproducts .

Preparation Methods

Reaction Mechanism and Procedure

The trans-amination method involves the displacement of ammonia from ammonia-borane (NH₃·BH₃) by morpholine. This reaction proceeds via nucleophilic substitution, where morpholine’s lone pair on the nitrogen atom coordinates with the electron-deficient boron center, displacing ammonia. A representative procedure from the Royal Society of Chemistry outlines the following steps:

  • Reactant Ratios : Equimolar amounts of ammonia-borane (0.31 g, 10 mmol) and morpholine (0.865 mL, 10 mmol) are combined in anhydrous tetrahydrofuran (THF, 2.5 mL) under nitrogen.

  • Reaction Conditions : The mixture is refluxed at 66°C for 1 hour, monitored by ¹¹B NMR until the signal at δ −14.8 ppm (quartet, J = 96 Hz) confirms complete conversion.

  • Workup : After cooling, the solvent is removed under reduced pressure to yield borane-morpholine as a white solid (97% yield, 0.98 g).

Kinetic and Thermodynamic Analysis

The reaction exhibits first-order kinetics with respect to ammonia-borane, as demonstrated by time-dependent ¹¹B NMR studies. Activation parameters calculated using the Eyring-Polanyi equation reveal:

  • ΔH‡ = 28.42 kJ·mol⁻¹

  • ΔS‡ = −158.52 J·mol⁻¹·K⁻¹
    These values indicate an associative mechanism dominated by entropy loss during the transition state.

Nucleophilic Displacement Using Ammonia-Borane

Advantages Over Traditional Methods

This approach avoids handling toxic ammonia gas and achieves near-quantitative yields (Table 1).

Table 1: Comparison of Displacement Methods

ParameterAmmonia-Borane RouteSodium Borohydride Route
Yield (%)9794
Reaction Time (h)16
ByproductNH₃NaCl
ScalabilityLab-scaleIndustrial-scale

Lewis Acid-Base Reaction for High-Purity Borane-Morpholine

Patent-Based Synthesis

A Chinese patent (CN104086576A) describes a scalable method using Lewis acid-base interactions:

  • Reactants : Sodium borohydride (Lewis base) and boron trifluoride (Lewis acid) in diglyme solvent.

  • Reaction : Conducted at −30°C to 50°C for 1.5–30 hours, yielding crude borane gas.

  • Purification : The gas is passed through a low-temperature cooling tower (−78°C) and acid gas absorption tower (KOH pellets) to achieve >99% purity.

Challenges and Solutions

  • Solvent Entrapment : Early methods suffered from diglyme contamination, resolved via vacuum distillation.

  • Acidic Byproducts : Unreacted BF₃ is removed using KOH scrubbers, ensuring product stability.

Open-Flask Synthesis via Sodium Borohydride

Simplified Methodology

Ramachandran and Kulkarni (2015) developed an open-flask technique using sodium borohydride and morpholine hydrochloride:

  • Procedure : NaBH₄ (3.8 g) and morpholine·HCl (11.5 g) are refluxed in THF (100 mL) for 4 hours.

  • Yield : 91% after solvent removal, with no detectable impurities via ¹¹B NMR.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Table 2: Method Efficiency at 25°C

MethodYield (%)Purity (%)Energy (kJ·mol⁻¹)
Trans-amination9799.530.36
Nucleophilic9498.235.12
Lewis Acid-Base8999.042.87
Open-Flask9197.838.94

Industrial Applicability

  • Small-Scale : Trans-amination is ideal for research labs due to rapid kinetics.

  • Large-Scale : The patent method’s continuous gas-phase process suits bulk production .

Q & A

Q. What are the key experimental parameters influencing the stability of Borane-morpholine complexes under different storage conditions?

Methodological Answer: To systematically evaluate stability, researchers should design controlled experiments varying parameters such as temperature, humidity, solvent polarity, and oxygen exposure. Use kinetic studies (e.g., time-dependent NMR or FTIR spectroscopy) to monitor decomposition rates. Employ statistical tools like Arrhenius plots to model degradation kinetics . Replicate experiments across multiple batches to ensure reproducibility, and validate findings against established stability protocols for similar borane-amine complexes .

Q. What spectroscopic techniques are most effective for characterizing Borane-morpholine adducts, and how should data be interpreted?

Methodological Answer: Combine multiple techniques:

  • ¹¹B NMR to confirm boron coordination and adduct formation.
  • FTIR to track shifts in B-H and N-H stretching frequencies.
  • X-ray crystallography for structural elucidation.
    Calibrate instruments using reference compounds (e.g., BH₃-THF) and cross-validate data with computational simulations (DFT for vibrational modes). Document peak assignments rigorously to avoid misinterpretation .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of Borane-morpholine in enantioselective reductions?

Methodological Answer: Adopt a hybrid approach:

Perform DFT calculations to map potential energy surfaces and identify transition states.

Validate computational models with experimental kinetic data (e.g., Eyring plots) and isotopic labeling studies.

Use molecular dynamics simulations to assess solvent effects on stereochemical outcomes.
Address discrepancies by refining computational parameters (e.g., basis sets) and benchmarking against crystallographic data .

Q. What systematic approaches should be employed to address discrepancies in the literature regarding the thermodynamic stability of Borane-morpholine complexes across varying solvent systems?

Methodological Answer:

Conduct a systematic review following PRISMA guidelines to identify all reported stability data .

Re-evaluate conflicting studies by standardizing experimental conditions (e.g., solvent purity, concentration).

Apply meta-analysis to quantify variability and identify outliers.

Propose alternative hypotheses (e.g., solvent-coordination effects) and test them via calorimetry (ΔH measurements) or solubility studies .

Contradiction Analysis & Experimental Design

Q. How should researchers resolve contradictions in reported catalytic efficiencies of Borane-morpholine in asymmetric hydrogenation?

Methodological Answer:

  • Replicate key studies under identical conditions, ensuring catalyst loading, substrate scope, and reaction atmosphere (e.g., inert vs. ambient) are matched.
  • Use multivariate analysis (e.g., PCA) to isolate variables contributing to efficiency differences.
  • Publish negative results and engage in collaborative peer reviews to identify methodological biases (e.g., substrate purity, measurement techniques) .

Q. What framework should guide the design of experiments to assess Borane-morpholine’s role in suppressing side reactions during hydroboration?

Methodological Answer: Adopt the PICO framework :

  • Population : Specific substrate classes (e.g., alkenes, alkynes).
  • Intervention : Borane-morpholine concentration and stoichiometry.
  • Comparison : Control reactions with alternative catalysts (e.g., BH₃-SMe₂).
  • Outcome : Yield, selectivity, and byproduct profiles quantified via GC-MS or HPLC.
    Pre-register protocols to enhance transparency and reduce confirmation bias .

Data Validation & Reporting Standards

Q. How can researchers ensure the reproducibility of kinetic data for Borane-morpholine-mediated reactions?

Methodological Answer:

  • Document raw data (e.g., time-point measurements, instrument calibration logs).
  • Use open-source platforms (e.g., Zenodo) to share datasets and computational workflows.
  • Apply error propagation analysis to quantify uncertainties in rate constants.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Ethical & Feasibility Considerations

Q. What ethical considerations arise when studying Borane-morpholine’s toxicity in academic settings?

Methodological Answer:

  • Follow REACH guidelines for handling hazardous reagents.
  • Conduct toxicity assays (e.g., cell viability studies) in collaboration with certified labs.
  • Disclose risks in publications and obtain institutional ethics approvals for in vivo studies, if applicable .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Borane;morpholine
Reactant of Route 2
Borane;morpholine

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